5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one is a heterocyclic compound that features a triazine ring with a propargylthio and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one typically involves the reaction of 6-methyl-1,2,4-triazine-3(4H)-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The propargylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The propargylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one involves its interaction with specific molecular targets. The propargylthio group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Imino-1-methyl-5-phenyl-6-propargylthio-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine: Shares the propargylthio group but has a different heterocyclic core.
1H-Pyrazolo[3,4-b]pyridine derivatives: Similar in structure but with different functional groups and applications.
Uniqueness
5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one is unique due to its specific combination of the triazine ring and propargylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
173438-79-4 |
---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methyl-5-prop-2-ynylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C7H7N3OS/c1-3-4-12-6-5(2)9-10-7(11)8-6/h1H,4H2,2H3,(H,8,10,11) |
InChI Key |
MHKJCVDOYPDOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)N=C1SCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.